molecular formula C43H49NO18 B217362 [(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate CAS No. 104736-05-2

[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate

Cat. No. B217362
CAS RN: 104736-05-2
M. Wt: 867.8 g/mol
InChI Key: PPRQMPUDIUVHQX-WNSBSEHHSA-N
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Description

Mayteine is a naturally occurring compound found in the leaves of the Camellia sinensis plant, commonly known as the tea plant. It is a polyphenol, a type of antioxidant, and is one of the most abundant compounds in tea. Mayteine has been studied for its potential health benefits and its potential applications in laboratory experiments.

Scientific Research Applications

  • Isolation and Structural Analysis : Mayteine has been isolated from plants like Maytenus putterlickoides and Hippocratea excelsa. Its structure was determined using techniques like NMR and high-resolution mass spectrometry (Schaneberg, Green, & Sneden, 2001); (Calzada & Mata, 1995).

  • Chemical Composition in Plants : Research on Maytenus guianensis revealed the presence of mayteine, alongside other compounds like proanthocyanidin A and β-sitostenone, in the plant's trunk wood and roots (Sousa et al., 1986).

  • Antiprotozoal Properties : Mayteine, isolated from Maytenus ilicifolia, has shown potential in vitro antiprotozoal activity, particularly against pathogens like Leishmania chagasi and Trypanosoma cruzi, suggesting its use in developing treatments for diseases caused by these parasites (Santos et al., 2012).

  • Gastroprotective Activity : A study on Maytenus robusta found that mayteine, along with other compounds, significantly reduced lesions in ethanol and NSAID-induced ulcer models in mice, indicating its potential in treating gastric disorders (Benvenutti et al., 2016).

Mechanism of Action

Target of Action

Mayteine is a medicinal analog that targets proteins found in urine . .

Mode of Action

It has been shown to induce apoptosis in cancer cells by inhibiting kinases . Kinases are enzymes that play a crucial role in cell proliferation and survival. By inhibiting these enzymes, Mayteine can potentially halt the growth of cancer cells and induce programmed cell death, or apoptosis.

Result of Action

Mayteine has been shown to induce apoptosis in cancer cells . This suggests that Mayteine may have potential therapeutic applications in the treatment of cancer.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway of Mayteine involves the condensation of two molecules of 2,4,6-trimethoxybenzaldehyde with one molecule of 2,4,6-trimethoxyphenethylamine.", "Starting Materials": [ "2,4,6-trimethoxybenzaldehyde", "2,4,6-trimethoxyphenethylamine" ], "Reaction": [ "Step 1: Dissolve 2,4,6-trimethoxybenzaldehyde (2 equivalents) and 2,4,6-trimethoxyphenethylamine (1 equivalent) in anhydrous ethanol.", "Step 2: Add a catalytic amount of p-toluenesulfonic acid (PTSA) to the reaction mixture and reflux for 24 hours.", "Step 3: Cool the reaction mixture to room temperature and filter the precipitated product.", "Step 4: Wash the product with cold ethanol and dry under vacuum to obtain Mayteine as a yellow solid." ] }

CAS RN

104736-05-2

Molecular Formula

C43H49NO18

Molecular Weight

867.8 g/mol

IUPAC Name

[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate

InChI

InChI=1S/C43H49NO18/c1-20-21(2)37(50)60-34-32(57-24(5)47)36(61-38(51)27-14-11-10-12-15-27)42(19-54-22(3)45)35(59-26(7)49)31(56-23(4)46)29-33(58-25(6)48)43(42,41(34,9)53)62-40(29,8)18-55-39(52)28-16-13-17-44-30(20)28/h10-17,20-21,29,31-36,53H,18-19H2,1-9H3/t20-,21-,29+,31+,32-,33+,34-,35+,36-,40-,41-,42+,43-/m1/s1

InChI Key

PPRQMPUDIUVHQX-WNSBSEHHSA-N

Isomeric SMILES

C[C@@H]1[C@H](C(=O)O[C@@H]2[C@H]([C@H]([C@@]3([C@H]([C@H]([C@H]4[C@@H]([C@]3([C@]2(C)O)O[C@@]4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

Canonical SMILES

CC1C(C(=O)OC2C(C(C3(C(C(C4C(C3(C2(C)O)OC4(COC(=O)C5=C1N=CC=C5)C)OC(=O)C)OC(=O)C)OC(=O)C)COC(=O)C)OC(=O)C6=CC=CC=C6)OC(=O)C)C

synonyms

mayteine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 2
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[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 3
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[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
[(1R,3S,13R,14R,17R,18S,19S,20S,21R,22S,23S,24S,25R)-18,21,22,24-tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-19-yl] benzoate

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